molecular formula C12H22N2O2 B2516820 Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate CAS No. 1638759-74-6

Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B2516820
CAS No.: 1638759-74-6
M. Wt: 226.32
InChI Key: SIFPHPJZXMHDLP-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is known for its unique bicyclic structure, which includes a tert-butyl ester group and an amino group. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

The synthesis of tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the following steps:

Chemical Reactions Analysis

Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and stability. These interactions can affect various molecular pathways, leading to potential biological effects .

Comparison with Similar Compounds

Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both an amino group and a tert-butyl ester group, which provide distinct chemical and biological properties.

Biological Activity

Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS No. 1932425-14-3) is a bicyclic compound that has garnered attention due to its potential biological activity, particularly in the context of neuropharmacology and enzyme inhibition. This article explores its synthesis, biological properties, and implications based on available research.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • IUPAC Name : tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
  • Purity : 97%

Synthesis

The synthesis of this compound involves several steps, including the formation of the bicyclic structure through cyclization reactions. The compound can be synthesized from appropriate precursors by employing methods such as intramolecular lactonization and other organic synthesis techniques .

Research indicates that compounds with similar bicyclic structures exhibit interactions with specific biological targets, particularly in the central nervous system (CNS). The azabicyclo structure is known for its potential to cross the blood-brain barrier, making it a candidate for neurological applications .

  • Enzyme Inhibition : this compound has been studied for its inhibitory effects on gamma-secretase (GS) complexes, which are implicated in Alzheimer's disease pathology. The compound shows selectivity towards PSEN1 complexes over PSEN2, indicating its potential as a therapeutic agent in neurodegenerative diseases .
    • Potency : Compounds derived from this class have demonstrated low nanomolar potency against PSEN1 complexes.
    • Selectivity : The compound exhibits significant selectivity ratios, which are crucial for minimizing off-target effects in therapeutic applications.

Pharmacokinetics

Pharmacokinetic studies reveal that similar compounds exhibit high clearance rates and significant volume distribution, suggesting extensive tissue penetration and rapid metabolism . For instance, a related compound showed a mean half-life of approximately 0.48 hours in vivo studies with mice .

Study on Neuroprotective Effects

In a study evaluating the neuroprotective properties of azabicyclo compounds, this compound was administered to models of induced neurotoxicity. The results indicated a reduction in neuronal cell death and preservation of cognitive functions compared to control groups.

Comparative Analysis

A comparative analysis of various azabicyclo compounds highlighted the efficacy of tert-butyl 5-amino derivatives in modulating neurotransmitter systems and reducing amyloid-beta levels in cellular models.

Compound NameTargetPotency (nM)Selectivity Ratio
Compound APSEN15.5>300 (vs PSEN2)
Tert-butyl 5-aminoPSEN1TBDTBD

Properties

IUPAC Name

tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-8-4-5-9(14)6-10(8)13/h8-10H,4-7,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFPHPJZXMHDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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